5-Chloro-1,2,4-oxadiazole
Overview
Description
5-Chloro-1,2,4-oxadiazole is a heterocyclic compound that contains a five-membered ring with one oxygen atom and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science. The presence of a chlorine atom at the fifth position of the ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,2,4-oxadiazole typically involves the cyclization of amidoximes with carboxylic acids, aldehydes, or esters. One common method is the reaction of amidoxime with 2-chloro-2-oxoacetate under acidic conditions to form the oxadiazole ring . Another approach involves the use of chlorinated precursors and cyclization agents to achieve the desired structure .
Industrial Production Methods: Industrial production of this compound often employs high-throughput synthesis techniques to produce large quantities efficiently. These methods may involve automated synthesis platforms that integrate reaction and purification steps to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Cyclization Reactions: It can form complex ring structures through cyclization with other reagents.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, are used for oxidation reactions.
Cyclization Agents: Such as phosphorus oxychloride, facilitate the formation of ring structures.
Major Products Formed: The major products formed from these reactions include substituted oxadiazoles, oxidized derivatives, and complex heterocyclic compounds .
Scientific Research Applications
5-Chloro-1,2,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of anti-infective agents, anticancer drugs, and other therapeutic compounds due to its ability to interact with biological targets.
Agriculture: The compound exhibits nematocidal and antifungal activities, making it useful in the development of agricultural pesticides.
Material Science: It is used in the synthesis of high-energy materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:
Biological Targets: The compound can inhibit enzymes such as thymidylate synthase and histone deacetylase, which are crucial for cell proliferation and survival.
Pathways Involved: It can interfere with signaling pathways like the NF-kB signaling pathway and tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
1,2,3-Oxadiazole: Another regioisomer with different electronic properties and reactivity.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its stability and biological activity.
Uniqueness of 5-Chloro-1,2,4-oxadiazole: The presence of the chlorine atom at the fifth position makes this compound more reactive and versatile in chemical synthesis compared to its isomers. This unique feature allows for the development of a wide range of derivatives with specific properties .
Properties
IUPAC Name |
5-chloro-1,2,4-oxadiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClN2O/c3-2-4-1-5-6-2/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOPXWRBLYPXBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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